

Spectroscopic Profile of trans-8-Hexadecene: A Technical Guide

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Compound of Interest

Compound Name: *trans-8-Hexadecene*

Cat. No.: *B12330489*

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This technical guide provides a comprehensive overview of the spectroscopic data for **trans-8-Hexadecene**, a long-chain alkene of interest in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis. Due to the limited availability of experimentally derived spectra for **trans-8-Hexadecene**, the NMR and IR data presented herein are based on established prediction models and characteristic group frequencies, respectively. The mass spectrometry data is derived from the spectrum of its cis-isomer, which serves as a close analytical approximation.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **trans-8-Hexadecene**.

Table 1: Predicted ^1H NMR Spectroscopic Data for trans-8-Hexadecene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--|
| ~5.37 | Multiplet | 2H | Olefinic Protons (-CH=CH-) |
| ~1.97 | Multiplet | 4H | Allylic Protons (-CH ₂ -CH=) |
| ~1.27 | Multiplet | 20H | Methylene Protons (-CH ₂) ₁₀ -) |
| ~0.88 | Triplet | 6H | Methyl Protons (-CH ₃) |

Note: Data was predicted using computational models. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for trans-8-Hexadecene

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| ~130.5 | Olefinic Carbon (-CH=CH-) |
| ~32.6 | Allylic Carbon (-CH ₂ -CH=) |
| ~29.8 | Methylene Carbon |
| ~29.7 | Methylene Carbon |
| ~29.3 | Methylene Carbon |
| ~29.2 | Methylene Carbon |
| ~22.7 | Methylene Carbon |
| ~14.1 | Methyl Carbon (-CH ₃) |

Note: Data was predicted using computational models. Due to symmetry, fewer signals are observed than the total number of carbon atoms. Actual experimental values may vary.

Table 3: Characteristic Infrared (IR) Absorption Bands for trans-Alkenes

| Wavenumber (cm ⁻¹) | Vibration | Intensity |
|--------------------------------|---------------------|----------------|
| ~3020 | =C-H Stretch | Medium |
| 2955-2845 | C-H Stretch (Alkyl) | Strong |
| ~1670 | C=C Stretch | Weak to Medium |
| ~1465 | C-H Bend (Alkyl) | Medium |
| ~965 | =C-H Bend (trans) | Strong |

Note: These are characteristic absorption frequencies for trans-alkenes and serve as a guide to the expected spectrum of **trans-8-Hexadecene**.

Table 4: Mass Spectrometry (MS) Data for Z-8-Hexadecene

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
|----------------------------|------------------------|---|
| 224 | 15 | [M] ⁺ (Molecular Ion) |
| 125 | 30 | [C ₉ H ₁₇] ⁺ |
| 111 | 55 | [C ₈ H ₁₅] ⁺ |
| 97 | 80 | [C ₇ H ₁₃] ⁺ |
| 83 | 95 | [C ₆ H ₁₁] ⁺ |
| 69 | 100 | [C ₅ H ₉] ⁺ (Base Peak) |
| 55 | 90 | [C ₄ H ₇] ⁺ |
| 41 | 75 | [C ₃ H ₅] ⁺ |

Note: Data is for the cis-isomer (Z-8-Hexadecene) and is presented as a close approximation for the trans-isomer, as mass spectrometry is generally insensitive to E/Z isomerism.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **trans-8-Hexadecene** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm). The solution is then transferred to a standard 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
- **^1H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity. A wider spectral width (e.g., 0-150 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.
- **Data Processing:** The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As a liquid, **trans-8-Hexadecene** can be analyzed directly as a neat film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

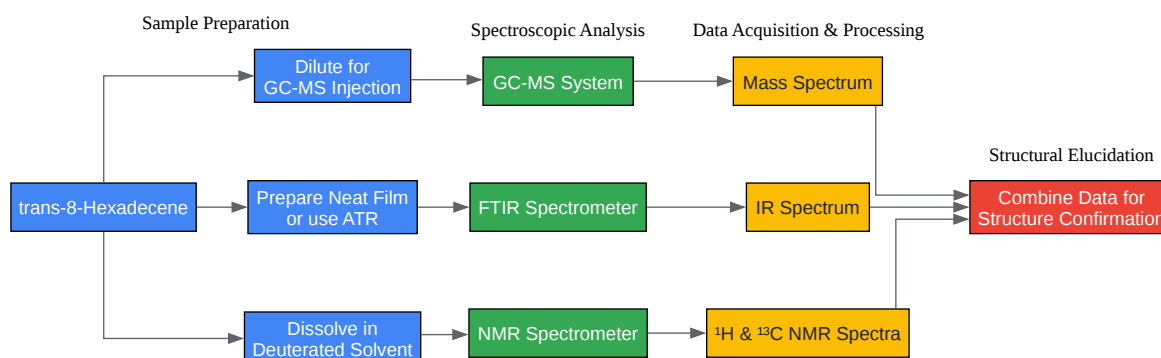
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **trans-8-Hexadecene**, a small amount of the sample is injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC separates the compound from any impurities before it enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for analyzing alkenes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **trans-8-Hexadecene**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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